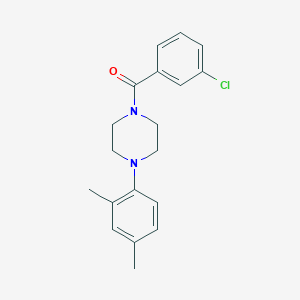![molecular formula C22H28N2O5S B501682 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine CAS No. 944775-76-2](/img/structure/B501682.png)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a sulfonyl group attached to an ethoxy-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine typically involves multiple steps:
-
Formation of the Benzo[d][1,3]dioxole Moiety:
- Starting from catechol, the benzo[d][1,3]dioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.
-
Synthesis of the Piperazine Derivative:
- The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
-
Sulfonylation Reaction:
- The sulfonyl group is introduced by reacting the piperazine derivative with 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
-
Final Coupling:
- The final compound is obtained by coupling the benzo[d][1,3]dioxole moiety with the sulfonylated piperazine derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparación Con Compuestos Similares
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine: Lacks the sulfonyl and ethoxy-dimethylphenyl groups.
4-((4-Ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine: Lacks the benzo[d][1,3]dioxole moiety.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity not seen in simpler analogs.
This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot, making it a valuable subject of study in multiple fields.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethoxy-2,3-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-4-27-19-7-8-22(17(3)16(19)2)30(25,26)24-11-9-23(10-12-24)14-18-5-6-20-21(13-18)29-15-28-20/h5-8,13H,4,9-12,14-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRHZTGRQAJGLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Dimethylamino)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B501602.png)
![1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501603.png)
amine](/img/structure/B501605.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501606.png)
![1-[(5-Isopropyl-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B501610.png)


![1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501616.png)



![1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B501622.png)

